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Compound of Interest

Compound Name: 5-(Dimethylamino)picolinonitrile
CAS No.: 1159733-63-7
Cat. No.: B1529797

Get Quote

Executive Summary

5-(Dimethylamino)picolinonitrile is a functionalized pyridine scaffold featuring a nitrile group
at the C2 position and a dimethylamino electron-donating group at C5. In drug development, it
serves as a high-value building block.[1][2] Its mass spectral behavior is governed by the
competition between the basic amine site (protonation) and the stability of the aromatic pyridine
ring.

This guide compares its behavior under Electrospray lonization (ESI-MS/MS)—standard for
LC-MS purity checks—and Electron lonization (EI-MS)—standard for GC-MS structural
confirmation.

Key Differentiators
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Feature ESI-MS/MS (Soft lonization)  EI-MS (Hard lonization)
Primary lon [M+H]* (m/z 148.08) M+e (m/z 147.08)
Often the parent ion (very ]
Base Peak Molecular ion (M*) or [M-H]*.
stable).

] Radical driven: Loss of He,
Key Fragmentation Loss of CHs, Loss of HCN.

CHse, HCN.
o Impurity profiling (LC-MS), Raw material ID (GC-MS),
Application ] ] )
metabolite I1D.[3] library matching.

Mechanistic Fragmentation Analysis
Electrospray lonization (ESI-MS/MS)

In positive mode ESI, the molecule is readily protonated at the dimethylamino nitrogen (highest

basicity) or the pyridine nitrogen.

Precursor lon: [M+H]* = m/z 148.08

Primary Pathway (a-Cleavage/Inductive):

o Loss of Methyl Radical/Neutral: High collision energy often drives the loss of a methyl
group from the tertiary amine.

o Fragment: [M+H - CHs]* —» m/z 133.05

Secondary Pathway (Nitrile Loss):

o Picolinonitriles characteristically lose hydrogen cyanide (HCN, 27 Da) from the pyridine

ring system.
o Fragment: [M+H - HCN]* — m/z 121.08 (or 121.06 if combined with rearrangement).

Combined Loss:

o Sequential loss of CHs and HCN leads to m/z 94, corresponding to the aminopyridine core
degradation.
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Electron lonization (El, 70 eV)

Under 70 eV electron impact, the molecule forms a radical cation M+*e. The aromatic stability of
the pyridine ring preserves the molecular ion intensity.

Molecular lon: M*e = m/z 147.1 (High Intensity)

Diagnostic Fragment 1 (Hydrogen LosS):

o Loss of a hydrogen atom from the methyl groups or ring is common in methyl-substituted
amines.

o Peak: [M-H]* = m/z 146

Diagnostic Fragment 2 (Nitrile Loss):
o Expulsion of the cyano group as CNe or HCN.

o Peak: m/z 120/121.

Diagnostic Fragment 3 (Ring Cleavage):

o Deep fragmentation of the pyridine ring typically yields low mass ions at m/z 78 (pyridine)
and m/z 51 (aromatic breakdown).

Comparative Data Table: Diagnostic lons

The following table summarizes the theoretical characteristic ions expected in a high-resolution
Q-TOF or Orbitrap analysis versus a standard quadrupole GC-MS.
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Fragment Exact Mass ESI Mode El Mode .
. Formula Mechanism

Identity (Da) (m/z) (m/z)

Protonation
Parent 148.0869 ]

CsHoNs 147.0796 147.0796 M+e  vs. Radical

Molecule [M+H]*+ )

Cation

Loss of CHs
Des-methyl C7HeNs 132.0561 133.0630 132.0561

(15 Da)

Loss of CN
Des-cyano C7HoN:2 121.0766 122.0835 121.0766

(26 Da)

Ring
Pyridine Core  CsHsN 79.0421 80.0490 78179 Cleavage/Re

arrangement

. i Side chain
Dimethylamin
C2HeN 44.0500 44.0500 44.0500 cleavage

e

(Low mass)

Visualization of Fragmentation Pathways

The following diagram illustrates the primary dissociation pathways for the protonated

precursor (ESI mode), which is the most relevant for drug metabolism and impurity profiling

studies.
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Precursor lon [M+H]+
m/z 148.08

(C8H10N3)+

CID (Low Energy)
N-C Bond Cleavage

CID (Med Energy)
Nitrile Elimination

Des-Methyl Fragment Des-Cyano Fragment
m/z 133.06 m/z 121.08
Loss of CH3 (-15 Da) Loss of HCN (-27 Da)

Secondary Frag
-HCN

Secondary Frag
-CH3

Core Pyridine lon
m/z 94.05

Combined Loss

Figure 1: Predicted ESI-MS/MS Fragmentation Pathway of 5-(Dimethylamino)picolinonitrile

Click to download full resolution via product page

Figure 1: Predicted ESI-MS/MS fragmentation pathway showing primary losses of methyl and
nitrile groups.

Experimental Protocol: Impurity Profiling

To differentiate 5-(Dimethylamino)picolinonitrile from common synthesis byproducts (e.g., 5-
bromo-2-cyanopyridine or monomethylamine analogs), use the following LC-MS workflow.

Chromatographic Conditions (UHPLC)

e Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 pm).
» Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation).

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

» Gradient: 5% B to 95% B over 5 minutes.

¢ Flow Rate: 0.4 mL/min.
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Mass Spectrometry Parameters (Q-TOF/Orbitrap)

e Source: ESI Positive Mode.
e Capillary Voltage: 3500 V.
o Fragmentor Voltage: 100 V (Adjust to prevent in-source fragmentation).

o Collision Energy (CE): Stepped energy (10, 20, 40 eV) to observe both parent survival and
rich fragmentation.

Workflow Diagram

Sample Preparation UHPLC Separation ESI Source (+) MS1 Scan MS/MS Fragmentation Exuacﬁiﬁégiﬁfm ram
(Dissolve in MeOH/H20) (C18 Column) Protonation [M+H]+ (m/z 100-1000) (CE 10-40 eV) (m/z 148.08) g

Figure 2: LC-MS/MS Workflow for Picolinonitrile Derivative Analysis

Click to download full resolution via product page

Figure 2: Standardized workflow for identifying picolinonitrile intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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